molecular formula C15H19NO B14176209 2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one CAS No. 912675-92-4

2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one

Cat. No.: B14176209
CAS No.: 912675-92-4
M. Wt: 229.32 g/mol
InChI Key: LKIWQLMGRXRKKE-UHFFFAOYSA-N
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Description

2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one is an organic compound with a complex structure that includes both aromatic and cyclopentene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves multiple steps. One common method starts with the protection of substituted anilines as acetanilides, followed by benzoylation with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone. The final step involves the removal of the acetyl group from the amino group to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted aminobenzophenones and cyclopentenones, such as:

  • 2-Aminobenzophenone
  • 3,4-Dimethylcyclopent-2-en-1-one

Uniqueness

What sets 2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

912675-92-4

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-(2-amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C15H19NO/c1-8-5-10(3)15(16)12(6-8)14-11(4)9(2)7-13(14)17/h5-6,9H,7,16H2,1-4H3

InChI Key

LKIWQLMGRXRKKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(=C1C)C2=CC(=CC(=C2N)C)C

Origin of Product

United States

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